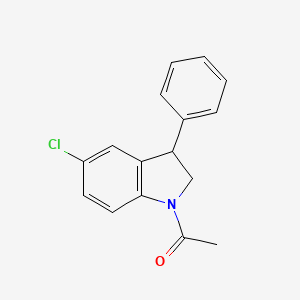
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound may involve the use of 5-chloro-2,3-dihydro-1H-indole as a starting material, which is then reacted with phenylacetyl chloride under appropriate conditions to yield the desired product .
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication . The exact molecular targets and pathways depend on the specific biological context and the derivative used .
Comparison with Similar Compounds
1-(5-Chloro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity.
1-(5-Bromo-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Contains a bromine atom, potentially affecting its reactivity and applications.
1-(5-Methyl-3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: The presence of a methyl group instead of chlorine can influence its chemical properties and biological effects.
Properties
CAS No. |
62236-41-3 |
|---|---|
Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-(5-chloro-3-phenyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C16H14ClNO/c1-11(19)18-10-15(12-5-3-2-4-6-12)14-9-13(17)7-8-16(14)18/h2-9,15H,10H2,1H3 |
InChI Key |
WCXAVEFMCYHWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















